5-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide
Overview
Description
5-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES selectively inhibits glutaminase by binding to the active site of the enzyme. Glutaminase is responsible for converting glutamine to glutamate, which is a crucial step in cancer cell metabolism. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. Studies have shown that BPTES can induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth and proliferation. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, leading to altered metabolism and reduced cancer cell growth.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism. BPTES is also relatively easy to synthesize, which makes it accessible to researchers. However, BPTES has some limitations, including its stability and solubility, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the study of BPTES. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the role of glutaminase in other diseases, including neurodegenerative diseases and metabolic disorders. Additionally, the development of new methods for delivering BPTES to cancer cells could improve its effectiveness as a cancer treatment.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is known to play a critical role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity, leading to reduced cancer cell growth and proliferation. BPTES has also been studied for its potential applications in other fields, including neurodegenerative diseases, infectious diseases, and metabolic disorders.
properties
IUPAC Name |
5-bromo-N-[[3-(butanoylamino)phenyl]carbamothioyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-5-17(24)21-13-6-4-7-14(11-13)22-19(27)23-18(25)15-10-12(20)8-9-16(15)26-2/h4,6-11H,3,5H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHIVUGDMGXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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